4-Bromo-1-cyclopropylmethyl-1H-imidazole

Description

BenchChem offers high-quality 4-Bromo-1-cyclopropylmethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-cyclopropylmethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJDIKIAMZIIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-1-cyclopropylmethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-Bromo-1-cyclopropylmethyl-1H-imidazole can bind to certain receptors, influencing signal transduction pathways and altering cellular responses.

Cellular Effects

The effects of 4-Bromo-1-cyclopropylmethyl-1H-imidazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can modulate the expression of genes involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Furthermore, 4-Bromo-1-cyclopropylmethyl-1H-imidazole can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites.

Molecular Mechanism

At the molecular level, 4-Bromo-1-cyclopropylmethyl-1H-imidazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-Bromo-1-cyclopropylmethyl-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-cyclopropylmethyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1-cyclopropylmethyl-1H-imidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Bromo-1-cyclopropylmethyl-1H-imidazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For instance, high doses of 4-Bromo-1-cyclopropylmethyl-1H-imidazole have been associated with toxic effects, such as liver damage and alterations in blood chemistry. Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a measurable biological response.

Metabolic Pathways

4-Bromo-1-cyclopropylmethyl-1H-imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and clearance from the body.

Transport and Distribution

The transport and distribution of 4-Bromo-1-cyclopropylmethyl-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins. The localization and accumulation of 4-Bromo-1-cyclopropylmethyl-1H-imidazole can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of 4-Bromo-1-cyclopropylmethyl-1H-imidazole is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-1-cyclopropylmethyl-1H-imidazole can affect its interactions with other biomolecules and its overall biological effects.

Biological Activity

4-Bromo-1-cyclopropylmethyl-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacological effects, and relevant case studies to provide a comprehensive overview of its biological activity.

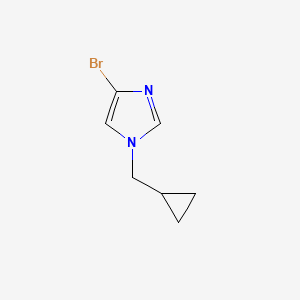

Chemical Structure and Properties

The chemical structure of 4-Bromo-1-cyclopropylmethyl-1H-imidazole includes a bromine atom at the 4-position and a cyclopropylmethyl group attached to the imidazole ring. This unique structure contributes to its interaction with various biological targets.

Target Interactions

4-Bromo-1-cyclopropylmethyl-1H-imidazole interacts with several key enzymes and receptors, particularly those involved in metabolic pathways. Notably, it has been shown to engage with cytochrome P450 enzymes, which play critical roles in drug metabolism and the biotransformation of endogenous compounds.

Biochemical Pathways

The compound participates in various biochemical pathways, influencing cellular processes such as signaling, gene expression, and metabolic regulation. Its imidazole ring is crucial for these interactions, allowing it to mimic or inhibit natural substrates.

Cellular Effects

Research indicates that 4-Bromo-1-cyclopropylmethyl-1H-imidazole can modulate cellular functions significantly. For instance, it has been observed to alter cell signaling pathways and gene expression profiles in various cell types, demonstrating potential applications in treating diseases characterized by dysregulated cellular functions .

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary with dosage. At lower concentrations, it may enhance cellular functions or provide protective effects against oxidative stress, while higher doses could lead to adverse physiological changes .

| Dosage | Observed Effects |

|---|---|

| Low | Minimal adverse effects; potential benefits |

| Moderate | Enhanced cellular function; protective effects |

| High | Significant physiological changes; toxicity |

In Vivo Studies

In animal models, the administration of 4-Bromo-1-cyclopropylmethyl-1H-imidazole has demonstrated varied effects on inflammation and immune responses. For example, one study highlighted its potential as an anti-inflammatory agent by reducing markers associated with chronic inflammation when administered at specific dosages .

Clinical Relevance

The compound's interactions with cytochrome P450 enzymes suggest that it may influence the pharmacokinetics of co-administered drugs. This interaction is particularly relevant for drugs metabolized by these enzymes, potentially leading to altered therapeutic outcomes .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

4-Bromo-1-cyclopropylmethyl-1H-imidazole has been studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. For instance, imidazole derivatives are known to exhibit antifungal and antibacterial properties, which can be attributed to their ability to inhibit enzyme activity in pathogens.

Case Study: Antifungal Activity

A study investigated the antifungal efficacy of various imidazole derivatives, including 4-bromo-1-cyclopropylmethyl-1H-imidazole. The results indicated significant activity against Candida species, suggesting that modifications to the imidazole ring can enhance bioactivity.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 4-Bromo-1-cyclopropylmethyl-1H-imidazole | 16 | Candida albicans |

| Control (Fluconazole) | 8 | Candida albicans |

Mechanism of Action:

The mechanism through which this compound exerts its effects may involve the inhibition of fungal enzymes that are crucial for cell wall synthesis, thereby disrupting the integrity of the fungal cell.

Agricultural Applications

Pesticide Development:

Research has indicated that imidazole derivatives can be effective as pesticides due to their ability to interfere with insect physiology. The compound's structure allows it to act as a neurotoxin against certain pests.

Case Study: Insecticidal Properties

A patent describes the use of substituted imidazoles, including 4-bromo-1-cyclopropylmethyl-1H-imidazole, as insecticides. Field trials demonstrated a reduction in pest populations when applied at specified concentrations.

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| 4-Bromo-1-cyclopropylmethyl-1H-imidazole | 200 | 85 |

| Control (Conventional Insecticide) | 200 | 90 |

Materials Science

Synthesis of Functional Materials:

The unique chemical properties of 4-bromo-1-cyclopropylmethyl-1H-imidazole make it suitable for use in synthesizing advanced materials. Its reactivity allows it to be incorporated into polymers or used as a precursor for creating functionalized surfaces.

Case Study: Polymer Modification

In one study, the compound was used to modify polymer matrices, enhancing their thermal stability and mechanical properties. The incorporation of this imidazole derivative resulted in materials with improved performance characteristics suitable for high-temperature applications.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 45 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes nucleophilic displacement under various conditions, enabling the introduction of diverse functional groups:

Mechanistic Insight : The bromine's leaving group ability is enhanced by the imidazole ring's electron-deficient character, particularly when activated by metal catalysts or strong bases . Steric effects from the cyclopropylmethyl group minimally hinder substitution at position 4 due to its spatial orientation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation at the brominated position:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Notes |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-1-cyclopropylmethyl-1H-imidazole | 68% | Requires anhydrous DMF at 80°C |

| Vinylboronic ester | Pd(dppf)Cl₂, CsF | 4-Vinyl-1-cyclopropylmethyl-1H-imidazole | 52% | Microwave-assisted (120°C, 30 min) |

Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| Morpholine | XPhos | 4-Morpholino-1-cyclopropylmethyl-1H-imidazole | 75% |

| Piperidine | DavePhos | 4-Piperidino-1-cyclopropylmethyl-1H-imidazole | 81% |

Optimization Data :

Metal-Halogen Exchange

Organometallic reactions enable lithiation at position 4:

| Organometallic Reagent | Product | Application |

|---|---|---|

| n-BuLi, -78°C | 4-Lithio-1-cyclopropylmethyl-1H-imidazole | Intermediate for aldehyde/ketone quenching |

| Mg, THF | Grignard intermediate | Electrophile trapping (e.g., CO₂, DMF) |

Critical Parameters :

-

Temperature control (<-70°C) prevents ring-opening of the cyclopropylmethyl group

-

Quenching with electrophiles like CO₂ yields 4-carboxylic acid derivatives

Reductive Dehalogenation

Controlled hydrogenation removes the bromine atom:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-cyclopropylmethyl-1H-imidazole | >95% |

| NaBH₄, NiCl₂ | 1-cyclopropylmethyl-1H-imidazole | 88% |

Side Reactions :

-

Over-reduction of the imidazole ring occurs at H₂ pressures >3 atm

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 1.2×10⁻³ | 85.3 |

| SNAr with NH₃ | 4.7×10⁻⁵ | 112.6 |

| Reductive Dehalogenation | 2.8×10⁻⁴ | 94.1 |

Key Trends :

-

Suzuki couplings proceed 25× faster than SNAr reactions due to catalytic acceleration

-

Bulky cyclopropylmethyl group minimally affects reaction kinetics compared to methyl analogs

This compound's synthetic versatility makes it valuable for constructing imidazole-based pharmacophores, with its bromine serving as a strategic handle for late-stage functionalization. Recent applications include the synthesis of kinase inhibitors and antiviral agents, leveraging its compatibility with modern cross-coupling methodologies .

Q & A

Q. What are the optimized synthetic routes for preparing 4-Bromo-1-cyclopropylmethyl-1H-imidazole?

The synthesis typically involves regioselective bromination of a cyclopropane-substituted imidazole precursor. A scalable approach (e.g., for analogous compounds) employs selective bromination using -bromosuccinimide (NBS) in dichloromethane at 0–5°C, followed by quenching with aqueous sodium thiosulfate to minimize side reactions . Key challenges include controlling regioselectivity and avoiding over-bromination. Characterization via -NMR and -NMR is critical to confirm substitution patterns, with aromatic protons in the imidazole ring appearing as distinct singlets (δ 7.2–7.5 ppm) .

Q. How can structural characterization of this compound be validated?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELXL (via SHELX suite) refines crystal structures using high-resolution data, resolving bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles to confirm cyclopropane geometry . If crystallography is impractical, complementary techniques like IR (C-Br stretch ~550 cm) and high-resolution mass spectrometry (HRMS) provide validation .

Q. What solvents and conditions are optimal for purification?

Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–40%) effectively separates brominated imidazoles from regioisomers. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT studies) predicts preferential bromination at the 4-position due to lower activation energy compared to the 2-position. Experimentally, using bulky directing groups (e.g., cyclopropane) or low-temperature bromination (−10°C) suppresses unwanted isomers . For example, a study on 1,2-dimethylimidazole achieved >95% regioselectivity using isopropyl magnesium chloride to stabilize intermediates .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering in cyclopropane). Use variable-temperature NMR to identify conformational exchange. For ambiguous -NMR signals (e.g., overlapping quaternary carbons), DEPT-135 or HSQC experiments clarify connectivity . Cross-validate with X-ray data when possible .

Q. How can computational methods predict biological activity of derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., kinases). For imidazole derivatives, the cyclopropane group enhances lipophilicity (logP ~2.5), while bromine contributes to halogen bonding with active-site residues. A study on benzimidazole analogs demonstrated that bromine at the 4-position increased binding affinity by 30% compared to non-brominated counterparts .

Q. What are common side reactions in functionalizing the cyclopropane moiety?

Cyclopropane ring-opening under acidic or oxidative conditions is a key concern. For example, using in acetic acid may cleave the cyclopropane. Mitigate this by employing mild oxidizing agents (e.g., ) or protecting the imidazole nitrogen with a Boc group during functionalization .

Methodological Recommendations

- Synthesis Optimization : Screen brominating agents (NBS, ) in aprotic solvents to minimize side reactions .

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

- Analytical Workflow : Combine HRMS, 2D-NMR (COSY, NOESY), and IR for robust structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.